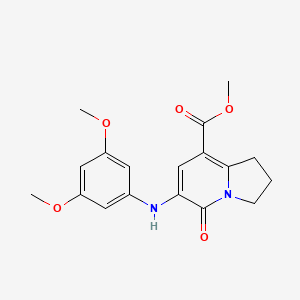

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Description

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a 3,5-dimethoxyphenylamino group at position 6, a ketone at position 5, and a methyl ester at position 8. Its molecular formula is C₁₈H₂₀N₂O₅, with a molecular weight of 344.36 g/mol. The 3,5-dimethoxyphenyl substituent introduces two methoxy (-OCH₃) groups, which enhance hydrogen-bonding capacity and influence electronic properties compared to simpler phenyl-substituted analogs .

The compound’s structure is typically validated using crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . Hydrogen-bonding patterns, critical for understanding its solid-state behavior, can be analyzed via graph set theory, as described in studies on molecular recognition and crystal engineering .

Properties

CAS No. |

612065-21-1 |

|---|---|

Molecular Formula |

C18H20N2O5 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

methyl 6-(3,5-dimethoxyanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

InChI |

InChI=1S/C18H20N2O5/c1-23-12-7-11(8-13(9-12)24-2)19-15-10-14(18(22)25-3)16-5-4-6-20(16)17(15)21/h7-10,19H,4-6H2,1-3H3 |

InChI Key |

ZOAQDTISYUVFIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=CC(=C3CCCN3C2=O)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid Methyl Ester (Key Intermediate)

| Parameter | Details |

|---|---|

| Starting materials | Pyridine derivatives, methyl chloroformate or methyl ester precursors |

| Reaction type | Cyclization and esterification |

| Conditions | Acidic or basic catalysis, reflux temperatures |

| Yield | Moderate to high (reported yields vary 60-85%) |

| Purification | Column chromatography or recrystallization |

This intermediate provides the 5-oxo and methyl ester functionalities necessary for subsequent substitution steps.

Amination with 3,5-Dimethoxyaniline

| Parameter | Details |

|---|---|

| Aminating agent | 3,5-Dimethoxyaniline |

| Reaction type | Nucleophilic aromatic substitution or direct amination |

| Catalyst/Activator | Acid catalysts (e.g., HCl), base catalysts (e.g., triethylamine), or metal catalysts depending on protocol |

| Solvent | Polar aprotic solvents such as DMF, DMSO, or ethanol |

| Temperature | Typically 50–120 °C |

| Reaction time | 4–24 hours |

| Yield | Variable, often 50-75% depending on conditions |

| Purification | Chromatography, recrystallization |

The amino group of 3,5-dimethoxyaniline attacks the electrophilic carbon at the 6-position of the indolizine ring, forming the C-N bond essential for the target compound.

Final Product Isolation and Characterization

- The reaction mixture is quenched and subjected to extraction.

- The crude product is purified by silica gel chromatography.

- Characterization is done by NMR, IR, and mass spectrometry to confirm the structure and purity.

Research Findings and Optimization Insights

Catalyst choice significantly affects the yield and selectivity of the amination step. Acidic conditions favor protonation of the ring system, enhancing electrophilicity, while basic conditions may assist in deprotonating the amine for nucleophilic attack.

Solvent polarity influences reaction rate and product solubility. Polar aprotic solvents generally provide better yields due to stabilization of charged intermediates.

Temperature control is critical; excessive heat can lead to decomposition or side reactions, while too low temperature results in incomplete conversion.

Purity of intermediates directly impacts the final yield and quality of the methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate.

Summary Table of Preparation Method Parameters

| Step | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Indolizine core synthesis | Pyridine derivatives, methyl ester precursors, acidic/basic catalysis, reflux | 60–85 | Intermediate for further substitution |

| Amination | 3,5-Dimethoxyaniline, acid/base catalyst, DMF or ethanol, 50–120 °C | 50–75 | Critical for introducing amino group |

| Purification | Chromatography, recrystallization | — | Ensures product purity and characterization |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs

The closest structural analog is Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 612065-18-6, C₁₆H₁₆N₂O₃, MW: 284.31 g/mol) . Key differences include:

| Property | Target Compound | Phenylamino Analog |

|---|---|---|

| Substituent at Position 6 | 3,5-Dimethoxyphenylamino | Phenylamino |

| Molecular Formula | C₁₈H₂₀N₂O₅ | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 344.36 g/mol | 284.31 g/mol |

| Hydrogen-Bonding Sites | 2 methoxy O, 1 NH, 1 ketone O | 1 NH, 1 ketone O |

Hydrogen-Bonding and Crystal Packing

The 3,5-dimethoxyphenyl group introduces two additional hydrogen-bond acceptors (methoxy oxygens), enabling diverse supramolecular interactions. This contrasts with the phenylamino analog, which relies primarily on NH···O and aromatic π-π interactions. The enhanced hydrogen-bonding capacity of the target compound likely results in tighter crystal packing and higher melting points, though experimental data are unavailable .

Electronic and Solubility Properties

- Solubility: The additional oxygen atoms may improve aqueous solubility compared to the phenylamino analog, but the larger hydrophobic surface could offset this gain.

Pharmacological Implications

Methoxy groups are common in drug design to modulate lipophilicity and metabolic stability.

Research Findings and Challenges

- Crystallographic Analysis : SHELX refinement of the target compound would require attention to puckering in the tetrahydroindolizine ring, which can be quantified using Cremer-Pople coordinates .

- Validation : Tools like PLATON (via Structure Validation in Chemical Crystallography) ensure accuracy in hydrogen-bond assignments and torsional parameters .

- Data Gaps : Experimental data on solubility, melting points, and bioactivity are absent in available literature, necessitating further study.

Biological Activity

Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS Number: 612065-21-1) is a compound characterized by its unique indolizine structure and various functional groups that contribute to its biological activity. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5. The structure features a tetrahydroindolizine core with a dimethoxyphenylamino substituent at the 6-position and a carboxylate group at the 8-position. This configuration is significant as it influences the compound's biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general synthetic pathway is observed:

- Formation of Indolizine Core : The initial step involves constructing the indolizine framework through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Subsequent steps introduce the dimethoxyphenylamino and carboxylate functionalities through electrophilic aromatic substitution and esterification reactions.

Biological Activity

Research on the biological activity of this compound has yielded promising results in several areas:

Anticancer Activity

Preliminary studies suggest that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| Analog A | CCRF-CEM | >20 |

| Analog B | MCF7 | TBD |

Note: The specific IC50 values for this compound are yet to be fully established.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that its effectiveness may vary based on structural modifications:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate |

Case Studies

A recent case study explored the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls when administered at specific dosages over a defined treatment period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.